4-bromo-N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide
Description
4-Bromo-N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide is a synthetic sulfonamide derivative featuring a tetrahydroquinolinone core substituted with an isobutyl group at the 1-position and a 4-bromobenzenesulfonamide moiety at the 6-position. The sulfonamide group is a common pharmacophore in enzyme inhibitors (e.g., carbonic anhydrase, cyclooxygenase), and the tetrahydroquinolinone scaffold is associated with diverse bioactivities, including kinase inhibition and antimicrobial effects . Crystallographic tools such as SHELXL (for refinement) and Mercury (for visualization) are critical for elucidating its three-dimensional conformation and intermolecular interactions .
Properties
IUPAC Name |
4-bromo-N-[1-(2-methylpropyl)-2-oxo-3,4-dihydroquinolin-6-yl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21BrN2O3S/c1-13(2)12-22-18-9-6-16(11-14(18)3-10-19(22)23)21-26(24,25)17-7-4-15(20)5-8-17/h4-9,11,13,21H,3,10,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSXCOIAHAVMITB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C(=O)CCC2=C1C=CC(=C2)NS(=O)(=O)C3=CC=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21BrN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Pfitzinger reaction, which involves the condensation of an isatin derivative with a ketone in the presence of a base.
Introduction of the Bromine Atom: Bromination of the quinoline core is achieved using bromine or N-bromosuccinimide (NBS) under controlled conditions.
Attachment of the Isobutyl Group: The isobutyl group can be introduced via alkylation using isobutyl bromide and a suitable base.
Sulfonamide Formation: The final step involves the reaction of the brominated quinoline derivative with benzenesulfonyl chloride in the presence of a base to form the sulfonamide linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
4-bromo-N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The quinoline core can be oxidized or reduced under appropriate conditions to form different derivatives.
Coupling Reactions: The compound can participate in Suzuki-Miyaura or Heck coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts, boronic acids, and bases like potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution of the bromine atom with an amine would yield an amino derivative, while coupling reactions could produce biaryl compounds.
Scientific Research Applications
4-bromo-N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting neurological disorders or cancer.
Biological Studies: The compound can serve as a probe to study enzyme interactions and cellular pathways.
Materials Science: It may be used in the synthesis of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-bromo-N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The quinoline core can intercalate with DNA or inhibit enzyme activity, while the sulfonamide moiety can enhance binding affinity and specificity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural and functional attributes can be contextualized against two analogous molecules identified in the evidence:
Key Observations:
Heterocyclic Core: The tetrahydroquinolinone scaffold offers conformational rigidity, whereas the pyrrolopyrimidine system () enables π-π stacking interactions critical for kinase inhibition .
Spectroscopic Differentiation : IR spectra distinguish sulfonamides (SO₂ asymmetric/symmetric stretches ~1174–1384 cm⁻¹) from benzamides (amide C=O ~1650–1680 cm⁻¹) .
Research Findings and Implications
Crystallographic Insights : The use of SHELX and Mercury software highlights the compound’s structural characterization, with SHELXL enabling precise refinement of bond lengths/angles and Mercury visualizing packing patterns . These tools confirm the planar geometry of the sulfonamide group and its role in crystal packing.
Biological Relevance: While direct activity data are unavailable, sulfonamide-tetrahydroquinolinone hybrids are reported in literature as protease inhibitors or antimicrobial agents. The bromine atom may enhance lipophilicity, influencing membrane permeability .
Comparative Pharmacokinetics : The benzamide analog () likely exhibits higher metabolic stability due to reduced susceptibility to oxidative degradation compared to sulfonamides.
Biological Activity
4-bromo-N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure that includes a bromine atom, a benzenesulfonamide group, and a tetrahydroquinoline core. Its molecular formula is , with a molecular weight of 421.35 g/mol. The presence of the bromine atom is significant for its biological activity, influencing binding affinity and reactivity.
The biological activity of 4-bromo-N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The compound's mechanism is believed to involve:
- Enzyme Inhibition : It may inhibit certain enzymes involved in metabolic pathways.
- Receptor Modulation : The compound could modulate receptor activity, affecting signaling pathways associated with various diseases.
Anticancer Activity
Several studies have explored the anticancer properties of compounds related to the tetrahydroquinoline structure. For instance:
These studies indicate that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines. Further research is needed to determine the exact IC50 values for this specific compound.
Anti-inflammatory Properties
Research has indicated that sulfonamide derivatives can exhibit anti-inflammatory effects. The benzenesulfonamide moiety may contribute to this activity by inhibiting pro-inflammatory cytokines or modulating immune responses.
Case Studies
Recent studies have highlighted the potential therapeutic applications of 4-bromo-N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide:
- Study on Cancer Cell Lines : A study evaluated the effects of various tetrahydroquinoline derivatives on human cancer cell lines. The results demonstrated that these compounds could induce apoptosis and inhibit cell proliferation in HeLa and A549 cells.
- In Vivo Studies : Animal models have been used to assess the efficacy of related compounds in tumor growth inhibition. Preliminary results suggest that these compounds may significantly reduce tumor size compared to controls.
Comparative Analysis
To understand the uniqueness of 4-bromo-N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)benzenesulfonamide in relation to other similar compounds:
| Compound | Structure Features | Biological Activity |
|---|---|---|
| 2-chloro-N-(1-isobutyl...) | Chlorine instead of Bromine | Moderate anticancer activity |
| 5-bromo-N-(1-isobutyl...) | Different functional groups | Enhanced anti-inflammatory effects |
The presence of bromine in this compound may enhance its biological activity compared to its chloro counterparts.
Q & A
Q. What are the recommended synthetic routes for this sulfonamide derivative?
Methodological Answer:
- Step 1: Synthesize the 1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-amine scaffold via cyclization of substituted anilines with β-keto esters, followed by reductive amination for isobutyl group introduction.
- Step 2: Couple the amine with 4-bromobenzenesulfonyl chloride (analogous to sulfonyl chlorides in ) under basic conditions (e.g., pyridine/DCM, 0–5°C, 12 h).
- Step 3: Purify via silica gel chromatography (hexane/ethyl acetate gradient) and confirm structure using -NMR (quinoline H-3 peak at δ 6.8–7.2 ppm) and LC-MS (expected [M+H] ~460–470).
- Critical Note: Monitor reaction progress with TLC (Rf ~0.4 in 3:1 hexane/EtOAc) to avoid over-sulfonylation.
Q. How should researchers characterize the compound’s purity and stability?
Methodological Answer:
- Purity: Use reverse-phase HPLC (C18 column, 70:30 acetonitrile/water, 1.0 mL/min) to confirm ≥95% purity. Detect UV absorbance at 254 nm.
- Stability: Conduct accelerated degradation studies (40°C/75% RH for 4 weeks). Analyze via HPLC for decomposition products (e.g., hydrolyzed sulfonamide). Store lyophilized powder at -20°C in amber vials .
- Structural Confirmation: Assign -NMR peaks (e.g., sulfonyl S=O at ~125 ppm, quinoline C=O at ~170 ppm).
Advanced Research Questions
Q. How can structural modifications improve target binding affinity?
Methodological Answer:
- Rational Design: Replace the 4-bromo group with electron-withdrawing groups (e.g., -CF) to enhance sulfonamide acidity, potentially improving hydrogen bonding. Synthesize analogs using boronic ester intermediates (similar to ).
- Binding Assays: Perform surface plasmon resonance (SPR) with purified target protein. Compare K values of analogs (e.g., bromo vs. chloro derivatives).
- Computational Modeling: Use molecular docking (AutoDock Vina) to predict interactions between the isobutyl group and hydrophobic protein pockets.
Q. How to resolve contradictions between in vitro enzyme inhibition and cellular cytotoxicity data?
Methodological Answer:
- Hypothesis Testing:
- Solubility Check: Measure solubility in assay buffers (e.g., PBS with 0.1% DMSO). Low solubility may reduce cellular uptake.
- Metabolite Interference: Incubate compound with liver microsomes; analyze metabolites via LC-MS/MS.
- Off-Target Screening: Use a kinase inhibitor panel (e.g., Eurofins) to identify unintended targets.
- Experimental Controls: Include structurally related derivatives (e.g., morpholin-4-yl analogs ) to isolate pharmacophore effects.
Q. What strategies optimize pharmacokinetic properties for in vivo studies?
Methodological Answer:
- LogP Optimization: Measure partition coefficient (shake-flask method, octanol/water). Aim for LogP 2–3 to balance membrane permeability and solubility.
- Plasma Stability: Incubate compound in mouse plasma (37°C, 24 h); quantify remaining via LC-MS. Introduce PEG-like groups (e.g., ethoxy chains, as in ) to reduce esterase-mediated degradation.
- In Vivo PK: Administer IV/PO doses in rodents. Calculate AUC, t, and bioavailability. Adjust formulations (e.g., nanocrystal suspensions) if bioavailability <20%.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
